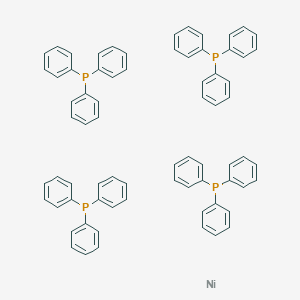

Tetrakis(triphenylphosphine)nickel

Description

Historical Perspectives on Nickel(0) Complexes in Catalysis

The journey of nickel in catalysis began long before the specific development of tetrakis(triphenylphosphine)nickel. In the 1890s, Ludwig Mond's discovery of a process to purify nickel using carbon monoxide to form nickel carbonyl (Ni(CO)₄) was a seminal event in organonickel chemistry. shenvilab.org This process demonstrated nickel's ability to form discrete, reactive complexes. shenvilab.org Shortly after, in 1897, Paul Sabatier performed the first nickel-catalyzed reaction, the hydrogenation of ethylene (B1197577) to ethane (B1197151), a discovery for which he would later receive a Nobel Prize. shenvilab.org

A significant leap in the understanding and application of nickel(0) complexes occurred with the work of Ziegler and Wilke. Their accidental discovery of ethylene dimerization, catalyzed by nickel contaminants, led to the development of stable nickel(0) complexes like Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)). shenvilab.orgresearchgate.net This work laid the groundwork for the use of nickel(0) species as versatile catalyst precursors in a wide array of chemical transformations. researchgate.net These early discoveries were pivotal in establishing nickel as a powerful and versatile metal in catalysis, setting the stage for the development and application of more sophisticated complexes like this compound.

Significance in Modern Catalysis and Synthetic Methodology

In contemporary organic synthesis, this compound(0) and other nickel(0) complexes are indispensable tools. Nickel catalysts are a more earth-abundant and cost-effective alternative to precious metals like palladium for cross-coupling reactions. nih.gov Furthermore, nickel exhibits unique reactivity, often enabling transformations that are challenging for other metals. nih.gov Nickel complexes can access a variety of oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III), within a single catalytic cycle, allowing for novel reaction pathways. nih.govacs.org

This compound(0) is a key catalyst for several important cross-coupling reactions. sigmaaldrich.comscbt.com These reactions, which form new carbon-carbon and carbon-heteroatom bonds, are fundamental to the synthesis of pharmaceuticals, fine chemicals, and advanced materials. nih.gov The compound is particularly effective in Suzuki-Miyaura couplings of aryl halides with boronic acids and Heck reactions between aryl halides and alkenes. researchgate.net

The versatility of nickel catalysis extends to reactions that are difficult to achieve with palladium, such as couplings involving phenol (B47542) derivatives and reactions at sp³-hybridized carbon centers. shenvilab.orgnih.gov While nickel catalysis can sometimes require higher catalyst loadings and temperatures compared to palladium systems, the development of well-defined precatalysts and advanced ligand systems continues to expand its applicability and efficiency. shenvilab.orgnih.gov

Table 2: Selected Applications of this compound(0) in Catalysis

| Reaction Type | Description | Research Finding |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds by coupling aryl or vinyl boronic acids with aryl halides. | Ni(PPh₃)₄ demonstrates catalytic activity for the cross-coupling of chloro- and bromoanisole with phenylboronic acid, with results comparable to many palladium-based catalysts. researchgate.net |

| Heck Reaction | Creates substituted alkenes through the reaction of aryl halides with alkenes. | Effective for the coupling of bromobenzene (B47551) with styrene. researchgate.net |

| Coupling of Organic Halides | General catalyst for coupling reactions involving various organohalides. scbt.com | Widely used as a catalyst for a variety of coupling reactions with organometallic compounds. sigmaaldrich.com |

| Cyclooligomerization | Catalyzes the formation of cyclic compounds from cumulenes. sigmaaldrich.com | Serves as a catalyst for the cyclooligomerization of cumulenes. sigmaaldrich.com |

The ongoing research into nickel-catalyzed reactions, including those utilizing this compound, focuses on understanding complex reaction mechanisms and developing more robust and selective catalysts. nih.gov The ability of nickel to participate in one-electron redox processes and radical pathways opens up new avenues for synthetic innovation. nih.govacs.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

nickel;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C18H15P.Ni/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBKRCXOTTUAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H60NiP4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475103 | |

| Record name | Ni(PPh3)4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1107.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15133-82-1 | |

| Record name | Ni(PPh3)4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(triphenylphosphine)nickel(0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Electronic Structure of Tetrakis Triphenylphosphine Nickel

Geometric Considerations and Structural Dynamics of Ni(PPh₃)₄

The structure of Tetrakis(triphenylphosphine)nickel(0) is a classic example of a four-coordinate metal complex, where the interplay of electronic and steric factors defines its preferred geometry and dynamic behavior in solution.

In the solid state, this compound(0), or Ni(PPh₃)₄, adopts a tetrahedral geometry. stackexchange.comsarthaks.com This arrangement is typical for four-coordinate complexes with an 18-electron configuration, such as the analogous palladium and platinum complexes, Pd(PPh₃)₄ and Pt(PPh₃)₄. stackexchange.comwikipedia.org The four phosphorus atoms of the triphenylphosphine (B44618) ligands are situated at the vertices of a tetrahedron surrounding the central nickel(0) atom. wikipedia.org

However, in solution, the complex exhibits dynamic behavior. It undergoes reversible dissociation of a triphenylphosphine ligand to form the coordinatively unsaturated, three-coordinate species, Tris(triphenylphosphine)nickel(0), Ni(PPh₃)₃. wikipedia.orgacs.org This dissociation is a critical aspect of its chemistry, as the resulting 16-electron species is often the true catalytically active intermediate in chemical reactions. stackexchange.comwikipedia.org The dissociated Ni(PPh₃)₃ species possesses a trigonal planar coordination sphere. cdnsciencepub.com This equilibrium between the saturated tetrahedral complex and the unsaturated trigonal planar species is a defining characteristic, and reactions attributed to Ni(PPh₃)₄ often proceed through the more reactive, dissociated forms like Ni(PPh₃)₃ or even Ni(PPh₃)₂. wikipedia.org While some nickel complexes can exist in an equilibrium between tetrahedral and square planar forms, for Ni(PPh₃)₄, the dominant structural dynamic in solution is this dissociative equilibrium rather than an isomerization to a square planar geometry. wikipedia.orgstackexchange.com

The triphenylphosphine (PPh₃) ligand is notable for its significant steric bulk, a property quantified by its Tolman cone angle of 145°. wikipedia.org The coordination of four of these bulky ligands around a single nickel atom results in a highly crowded and sterically strained molecule. This substantial steric hindrance is a primary driving force for the dissociation of a PPh₃ ligand in solution, as the molecule seeks to relieve this strain. stackexchange.com

The complex is considered "ligand saturated," meaning the central metal is coordinated to the maximum number of ligands it can sterically accommodate. This saturation contributes to the relative stability of Ni(PPh₃)₄ but also tempers its reactivity compared to its dissociated counterparts. The three-coordinate Ni(PPh₃)₃, being less sterically hindered and coordinatively unsaturated, is more reactive in processes such as oxidative addition, which is often a key step in catalytic cycles. acs.org The steric properties of the supporting ligands are thus crucial in modulating the reactivity of the nickel center. nih.gov

Electronic Configuration and Oxidation State of Nickel(0)

In this compound(0), the central nickel atom possesses a formal oxidation state of 0. sarthaks.comdoubtnut.com A neutral nickel atom has an outer electronic configuration of 3d⁸ 4s². sarthaks.comdoubtnut.com Upon complex formation with the four phosphine (B1218219) ligands, the electrons rearrange to achieve a more stable, filled d-shell configuration of 3d¹⁰. doubtnut.com

This results in a total of 18 valence electrons around the nickel center (10 from the d¹⁰ Ni(0) and 8 from the four donor PPh₃ ligands), satisfying the 18-electron rule for stable organometallic compounds. The d¹⁰ electronic configuration means there are no unpaired electrons, rendering the complex diamagnetic. stackexchange.comncert.nic.in This configuration strongly favors a tetrahedral geometry, as predicted by valence shell electron pair repulsion (VSEPR) theory and ligand field theory for a d¹⁰ metal center with four identical ligands, leading to sp³ hybridization. sarthaks.comdoubtnut.com

| Property | Description | Reference |

| Geometry | Tetrahedral | stackexchange.comsarthaks.com |

| Oxidation State of Ni | 0 | sarthaks.comdoubtnut.com |

| Ni(0) Electronic Config. | [Ar] 3d¹⁰ | doubtnut.com |

| Valence Electron Count | 18 | |

| Magnetic Property | Diamagnetic | stackexchange.comncert.nic.in |

Table 1: Structural and Electronic Properties of Ni(PPh₃)₄

σ-Donor and π-Acceptor Properties of Triphenylphosphine Ligands

The triphenylphosphine ligand exhibits dual electronic behavior that is fundamental to the stability and reactivity of the Ni(PPh₃)₄ complex. It functions as both a σ-donor and a π-acceptor ligand. nih.gov

The σ-donation occurs through the lone pair of electrons on the phosphorus atom, which is donated into an empty hybrid orbital on the nickel center, forming a strong Ni-P σ-bond. nih.gov This is the primary interaction that holds the complex together.

| Property | Description | Reference |

| Formula | P(C₆H₅)₃ or PPh₃ | wikipedia.org |

| Tolman Cone Angle | 145° | wikipedia.org |

| σ-Donation | Via phosphorus lone pair | nih.gov |

| π-Acceptance | Into P-C σ* orbitals | nih.govreddit.com |

Table 2: Properties of the Triphenylphosphine Ligand

Advanced Spectroscopic and Crystallographic Characterization of Tetrakis Triphenylphosphine Nickel and Catalytic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the structure and dynamics of tetrakis(triphenylphosphine)nickel(0) in solution and the solid state. Multinuclear NMR studies, including ¹H, ³¹P, and ⁶¹Ni, offer complementary insights into the ligand environment, coordination chemistry, and the nature of the metal center.

The ¹H NMR spectrum of Ni(PPh₃)₄ is dominated by the signals of the phenyl protons of the four triphenylphosphine (B44618) ligands. In a coordinated state, these protons typically appear as complex multiplets in the aromatic region, generally between 7.0 and 8.0 ppm. The precise chemical shifts and coupling patterns can be sensitive to the ligand's coordination to the nickel center. For comparison, the ¹H NMR spectrum of free triphenylphosphine in benzene-d₆ shows signals around 7.24 ppm and 6.93 ppm. chemicalbook.com

In dynamic systems involving Ni(PPh₃)₄, ¹H NMR spectra can exhibit broad signals, which often indicates chemical exchange processes occurring on the NMR timescale. For instance, the presence of broad singlets for PPh₃ peaks in related systems has been interpreted as the coexistence of various triphenylphosphine species in rapid exchange. rsc.org Studies on analogous complexes like [Ni(PPh₂Allyl)₄] show broad peaks for the ligand protons, indicative of phosphine (B1218219) coordination to the Ni(0) center. nih.gov Diffusion Ordered Spectroscopy (DOSY) has been used to compare the hydrodynamic radii of [Ni(PPh₃)₄] and its derivatives, suggesting similar tetrahedral structures in solution. nih.gov

³¹P NMR spectroscopy is particularly powerful for studying phosphine complexes, as the phosphorus nucleus is highly sensitive to its chemical environment, including coordination to a metal and the nature of other ligands.

The ³¹P{¹H} NMR spectrum of Ni(PPh₃)₄ in solution often displays a single, broad resonance, which is a hallmark of significant ligand dissociation and rapid exchange processes. nih.gov In dimethylformamide-d₇ (DMF-d₇) at ambient temperature, Ni(PPh₃)₄ exhibits a single broad resonance at approximately δ 22.26 ppm. This broadening is attributed to the fast equilibrium between the four-coordinate Ni(PPh₃)₄, the three-coordinate Ni(PPh₃)₃, and free PPh₃ in solution.

The difference between the chemical shift of the coordinated phosphine and the free ligand (δ ≈ -5 ppm for PPh₃) is known as the coordination shift (Δδ). This parameter provides information about the electronic changes at the phosphorus atom upon coordination. Ligand exchange dynamics can be studied using variable-temperature ³¹P NMR. In some nickel-phosphine systems, the exchange is slow enough to be monitored by ³¹P NMR methods, allowing for the characterization of individual species in solution. researchgate.net The chemical shifts of phosphine ligands are also correlated with their binding strength to the metal core. osti.gov

Table 1: Representative ³¹P NMR Chemical Shifts

| Compound/Species | Solvent | Chemical Shift (δ) in ppm | Remarks |

|---|---|---|---|

| Ni(PPh₃)₄ | DMF-d₇ | 22.26 | Broad resonance, indicates rapid ligand exchange. |

| Free PPh₃ | - | ~ -5 | Typical value for uncoordinated triphenylphosphine. |

| [Ni(PPh₂Allyl)ₓ] | C₆D₆ | 18.8, -1.7 | Two broad resonances, consistent with dynamic behavior. nih.gov |

This table is interactive. Users can sort data by clicking on column headers.

Directly probing the nickel center provides invaluable structural information. However, ⁶¹Ni NMR is challenging due to the low natural abundance (1.14%) and the quadrupolar nature (spin I = 3/2) of the ⁶¹Ni isotope, which often leads to very broad signals. huji.ac.il Despite these difficulties, solid-state ⁶¹Ni NMR has emerged as a unique tool for characterizing diamagnetic nickel(0) complexes. nih.gov

The first ⁶¹Ni solid-state NMR (SSNMR) spectrum of Ni(PPh₃)₄ was reported as part of a study on diamagnetic nickel compounds. nih.govresearchgate.net This technique proved especially useful for Ni(PPh₃)₄ because a crystal structure had not been previously reported, and the complex is transient in solution. nih.govresearchgate.net The analysis of the ⁶¹Ni SSNMR lineshape provided key parameters that describe the local environment of the nickel nucleus. nih.gov

Table 2: ⁶¹Ni Solid-State NMR Parameters for Ni(PPh₃)₄

| Parameter | Value | Description |

|---|---|---|

| Isotropic Chemical Shift (δ_iso_) | 515 ± 10 ppm | Reflects the electronic environment around the Ni nucleus. nih.gov |

| Span (Ω) | 50 ± 50 ppm | The breadth of the chemical shift anisotropy powder pattern. nih.gov |

| Skew (κ) | 0.5 ± 0.5 | Describes the asymmetry of the chemical shift tensor. nih.gov |

| Quadrupolar Coupling Constant (C_Q_) | 0.05 ± 0.01 MHz | Measures the interaction of the nuclear quadrupole moment with the electric field gradient. nih.gov |

| Asymmetry Parameter (η) | 0.0 ± 0.2 | Describes the deviation of the electric field gradient from axial symmetry. nih.gov |

This table is interactive. Users can sort data by clicking on column headers.

These parameters provide a detailed fingerprint of the nickel coordination sphere in the solid state, complementing data from other techniques and providing structural insights in the absence of crystallographic data. nih.gov

X-ray Crystallography of Ni(PPh₃)₄ and Derived Complexes

The analogous palladium complex, tetrakis(triphenylphosphine)palladium(0) or Pd(PPh₃)₄, is well-characterized crystallographically as having a distorted tetrahedral geometry around the palladium atom. stackexchange.comresearchgate.net Given that nickel and palladium are in the same group and the complexes have the same stoichiometry and formal oxidation state, a tetrahedral geometry is strongly expected for Ni(PPh₃)₄. stackexchange.com

While the structure of the parent compound remains elusive, X-ray crystallography has been successfully applied to characterize complexes derived from the reactions of Ni(PPh₃)₄, which can be considered as models for catalytic intermediates. For instance, oxidative addition of substrates to the Ni(0) center yields Ni(II) complexes, and their structures provide insight into mechanistic pathways. The study of reactions between analogous low-valent platinum and palladium phosphine complexes with organochalcogen compounds has revealed the formation of intricate mono-, di-, and polynuclear species, whose structures were determined by X-ray crystallography. These studies demonstrate how C-E and E-E (E = Se, Te) bond cleavage can lead to complex structural rearrangements, a process relevant to nickel-catalyzed cross-coupling reactions.

Other Spectroscopic Techniques for Mechanistic Interrogation

A comprehensive understanding of reaction mechanisms involving Ni(PPh₃)₄ often requires a combination of spectroscopic techniques beyond NMR.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of specific functional groups to the nickel center. For example, in reactions involving carbon monoxide, the C-O stretching frequency is a sensitive probe of the electronic environment of the metal. Similarly, the coordination of alkenes or alkynes can be monitored by changes in their respective C=C or C≡C stretching frequencies.

UV-Visible (UV-Vis) Spectroscopy: Electronic transitions within the molecule give rise to absorption in the UV-Vis region. This technique can be used to monitor the progress of a reaction by following the disappearance of a reactant's absorption band or the appearance of a product's band. The formation of colored catalytic intermediates can be detected, and in some cases, their kinetics of formation and decay can be quantified. For example, UV-Vis spectroscopy is a common tool for studying the photochemistry and reaction mechanisms of transition metal complexes. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique specific to species with unpaired electrons (paramagnetic species). While Ni(PPh₃)₄ is a diamagnetic Ni(0) complex (d¹⁰ configuration), some catalytic cycles involving nickel may proceed through paramagnetic Ni(I) or Ni(III) intermediates. EPR spectroscopy would be the primary tool for detecting and characterizing such species, providing crucial evidence for single-electron transfer (SET) mechanisms.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound(0) | Ni(PPh₃)₄ |

| Triphenylphosphine | PPh₃ |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ |

| Bis(1,5-cyclooctadiene)nickel(0) (B103923) | Ni(cod)₂ |

| Tetrakis(triphenylphosphite)nickel(0) | Ni[P(OPh)₃]₄ |

This table is interactive. Users can sort data by clicking on column headers.

Fundamental Mechanistic Pathways in Nickel Catalyzed Reactions Involving Tetrakis Triphenylphosphine Nickel

Oxidative Addition Processes to Nickel(0) Centers

The initial and often rate-determining step in many nickel-catalyzed cross-coupling reactions is the oxidative addition of an organic electrophile, most commonly an aryl halide, to the electron-rich nickel(0) center. This process involves the cleavage of the carbon-halogen bond and the formation of a new nickel-carbon and nickel-halogen bond, resulting in the oxidation of the nickel from the 0 to the +2 oxidation state. The resulting product is typically a square-planar organonickel(II) halide complex. acs.orgnih.gov

The oxidative addition of aryl halides to Ni(0) complexes, including those derived from Ni(PPh₃)₄, is a fundamental step in cross-coupling reactions. acs.orgnih.gov Kinetic studies provide insight into the mechanism and the factors that control the reaction rate. For the reaction of a tris(phosphine)nickel(0) complex with aryl bromides, kinetic analysis revealed a process that is first-order in the nickel complex, first-order in the aryl halide, and inverse first-order in a dissociable imine ligand, pointing to a specific reaction pathway. rsc.org

Detailed kinetic investigations of the oxidative addition of aryl electrophiles to [Ni(COD)(dppf)] have allowed for the construction of a quantitative reactivity scale. acs.org These studies determined activation parameters for various substrates. For instance, the activation enthalpy (ΔH‡) for the oxidative addition of different electrophiles was found to increase in the order of Br < OTs < OTf, with values of 24(1), 28(2), and 31(2) kcal/mol, respectively. acs.org Computational studies on related phosphine-ligated Ni(0) systems have calculated the free enthalpy of activation (ΔG‡) for oxidative addition. For a triphosphine (B1213122) nickel(0) system reacting with 4-bromotoluene, the calculated ΔG‡ was 23.4 kcal/mol, which showed good agreement with the experimental value of 21.9 kcal/mol. acs.orgnih.gov These data highlight the significant energy barrier that must be overcome for the reaction to proceed and underscore the influence of the leaving group on the reaction thermodynamics.

The mechanism of oxidative addition can vary, with possibilities including a concerted two-electron process or a radical pathway involving single-electron transfer. acs.orgnih.gov For triphosphine Ni(0) species, kinetic and computational studies support a concerted, two-electron mechanism via a polarized transition state, rather than a radical halogen abstraction pathway. acs.orgnih.gov The calculated energy barrier for halogen atom abstraction is significantly higher than for the concerted oxidative addition. acs.orgnih.gov

The rate and efficiency of the oxidative addition step are profoundly influenced by the electronic and steric characteristics of the aryl halide substrate. Electron-withdrawing groups on the aryl ring generally accelerate the reaction, while electron-donating groups have the opposite effect. This is quantified by the Hammett parameter (ρ), which for one system was found to be +2.6, indicating a buildup of negative charge at the reaction center in the transition state, consistent with a nucleophilic attack by the nickel(0) center on the aryl halide. acs.org

Steric hindrance, particularly at the ortho positions of the aryl halide, can also play a a significant role. While bulky ortho substituents can sometimes slow down the reaction, they can also be crucial for stabilizing the resulting organonickel(II) product and preventing side reactions. nih.gov For example, the presence of at least one ortho substituent on the aryl ligand is often important for the synthesis of stable [NiII(Ar)X(dppf)] complexes. nih.gov Conversely, sterically bulky aryl groups have been shown to reduce comproportionation, an off-cycle reaction that can lead to catalyst deactivation. acs.org The reactivity of polycyclic aromatic halides, such as naphthyl bromides, is often higher than that of simple aryl bromides. The oxidative addition of 1- and 2-bromonaphthalene (B93597) to a Ni(0) complex was found to be 4 and 6 times faster, respectively, than that of p-(trifluoromethyl)bromobenzene. acs.org

| Aryl Electrophile | Relative Rate Constant (k_rel) | Substituent Effects |

|---|---|---|

| p-(Trifluoromethyl)bromobenzene | 1.00 | Electron-withdrawing |

| 1-Bromonaphthalene | 4.08 | Extended π-system |

| 2-Bromonaphthalene | 6.68 | Extended π-system |

| Phenyl triflate | ~0.01 | Poor leaving group |

| Phenyl tosylate | ~0.1 | Better leaving group than triflate |

Tetrakis(triphenylphosphine)nickel(0) serves as a stable precatalyst that, in solution, exists in equilibrium with more reactive, coordinatively unsaturated Ni(0) species. The dissociation of one or two triphenylphosphine (B44618) (PPh₃) ligands is generally required to generate a vacant coordination site for the incoming aryl halide.

Ni(PPh₃)₄ ⇌ Ni(PPh₃)₃ + PPh₃ Ni(PPh₃)₃ ⇌ Ni(PPh₃)₂ + PPh₃

While often depicted as an irreversible step, the oxidative addition of aryl halides to Ni(0) can be reversible, particularly with electron-rich aryl halides or when the resulting Ni(II) product is unstable. acs.org The trans-(PPh₃)₂Ni(Ar)(X) complexes formed from Ni(PPh₃)₄ are known to be unstable in solution and can decompose, sometimes leading to the formation of Ni(I) species and biaryl byproducts. acs.orgnih.gov This decomposition can occur through comproportionation between the Ni(II) product and unreacted Ni(0) complex.

The reversibility of the oxidative addition has significant implications for catalytic reactions, as it can lead to scrambling of aryl groups if multiple aryl halides are present. acs.org The position of the equilibrium is influenced by the relative stability of the Ni(0) and Ni(II) complexes, the strength of the C-X bond being broken, and the strength of the newly formed Ni-C and Ni-X bonds. The use of chelating phosphine (B1218219) ligands or substrates with ortho-substituents can shift the equilibrium towards the more stable Ni(II) adduct, effectively rendering the oxidative addition step irreversible under the reaction conditions. nih.gov

Reductive Elimination Pathways in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Reductive elimination is the final, bond-forming step in the catalytic cycle, where the two organic or organic and heteroatom fragments are coupled together, and the nickel center is reduced from Ni(II) back to Ni(0), thus regenerating the active catalyst. This process is the microscopic reverse of oxidative addition.

For carbon-carbon bond formation, a diorganonickel(II) intermediate, formed after a transmetalation step, undergoes reductive elimination to form a new C-C bond. fao.org The facility of this step can be influenced by factors such as the nature of the ligands and the hybridization of the carbon atoms being coupled. For instance, the reductive elimination of ethane (B1197151) from a dimethylnickel(II) complex and biphenyl (B1667301) from a diphenylnickel(II) complex have been shown to proceed through distinct pathways. fao.org While direct reductive elimination from Ni(II) centers can be challenging due to a high activation barrier, alternative pathways exist. rsc.org Oxidation of the Ni(II) center to a Ni(III) or even Ni(IV) intermediate can significantly facilitate reductive elimination. nih.govnih.govacs.org Bimetallic pathways, involving two nickel centers, have also been observed for certain C-C bond-forming reductive eliminations. fao.org

For carbon-heteroatom bond formation (e.g., C-N, C-O), the reductive elimination from a Ni(II) intermediate of the type LₙNi(Ar)(Nu) (where Nu is an amido, alkoxo, etc., group) can also be a difficult step. acs.orgnih.gov Recent advances have shown that this key step can be facilitated by accessing higher nickel oxidation states, such as Ni(III). nih.govresearchgate.net Photoredox or electrochemical methods can be employed to oxidize the Ni(II) intermediate to a Ni(III) species, from which reductive elimination is much more favorable. nih.govresearchgate.net Alternatively, direct photoexcitation of the Ni(II) complex can promote C-O bond coupling by accessing a reactive metal-to-ligand charge transfer (MLCT) excited state, which has significant Ni(III) character. osti.govacs.org

Transmetalation Reactions with Organometallic Reagents

Following oxidative addition, the resulting organonickel(II) halide complex must typically undergo a transmetalation reaction to generate the diorganonickel(II) intermediate necessary for reductive elimination. This step involves the transfer of an organic group from a main-group or transition-metal organometallic reagent to the nickel(II) center, with the halide ligand being transferred from the nickel to the other metal.

A wide variety of organometallic reagents are effective in this step, including organomagnesium (Grignard), organozinc, organoboron, organotin, and organoindium reagents. nih.govacs.org The driving force for transmetalation is generally the formation of a more stable metal salt. The key principle is that transmetalation will typically occur if the metal of the organometallic reagent has a lower electronegativity than nickel, leading to the formation of a less polar and more stable metal-halide bond. youtube.com

Ligand Dissociation and Association Equilibria in Catalytic Cycles

The tetrahedral, 18-electron complex Ni(PPh₃)₄ is generally not the catalytically active species itself. Instead, it serves as a stable reservoir for more reactive, coordinatively unsaturated nickel(0) intermediates. The catalytic cycle is initiated by the reversible dissociation of one or more triphenylphosphine (PPh₃) ligands from the nickel center.

This dissociation process establishes a dynamic equilibrium in solution, giving rise to 16-electron and 14-electron species, namely tris(triphenylphosphine)nickel(0) and bis(triphenylphosphine)nickel(0), respectively. Such complexes, particularly the lower-coordinate ones, are more reactive than the parent tetrakis complex.

Equilibrium Pathway: Ni(PPh₃)₄ ⇌ Ni(PPh₃)₃ + PPh₃ ⇌ Ni(PPh₃)₂ + 2 PPh₃

Conversely, a very low concentration of free ligand can lead to the formation of highly unsaturated nickel species that may be prone to decomposition or the formation of inactive nickel clusters. Therefore, optimizing the nickel-to-ligand ratio is a crucial parameter in catalyst development. Research has shown that the ideal ratio can be substrate-dependent, and finding the right balance is key to achieving high efficiency. For instance, in certain cross-coupling reactions, the optimal performance was achieved with a 1:2 ratio of a Ni(0) precursor to PPh₃, while Ni(PPh₃)₄ itself, which provides a higher concentration of potential free ligand upon dissociation, showed comparable but not superior efficiency. acs.org

Table 1: Conceptual Impact of Free PPh₃ Concentration on Catalytic Cycle

| Free [PPh₃] | Equilibrium Position | Predominant Ni(0) Species | Expected Catalytic Activity | Potential Issues |

|---|---|---|---|---|

| High | Shifts Left | Ni(PPh₃)₄ | Low | Inhibition of catalyst, slow initiation |

| Optimal | Balanced | Ni(PPh₃)₃, Ni(PPh₃)₂ | High | Efficient catalysis |

| Low | Shifts Right | Ni(PPh₃)₂, "Ni" | Variable / Low | Catalyst decomposition, formation of Ni black |

The dissociation of triphenylphosphine ligands generates the key catalytically active species: Ni(PPh₃)₃ and Ni(PPh₃)₂. These lower-coordinate complexes are electronically and coordinatively unsaturated, making them significantly more reactive than the parent Ni(PPh₃)₄.

Ni(PPh₃)₃ : This 16-electron, trigonal planar intermediate is often involved in key elementary steps. For example, it has been reported to undergo oxidative addition with substrates like aryl chlorides, a crucial step in many cross-coupling cycles. nih.gov

Ni(PPh₃)₂ : This 14-electron, linear or bent species is even more reactive. Its vacant coordination sites make it a potent nucleophile, readily participating in oxidative addition reactions, which are often the rate-determining step in a catalytic cycle. nih.gov The high reactivity of these species is essential for activating otherwise unreactive chemical bonds.

Single-Electron Transfer (SET) Processes and Radical Mechanisms

While many nickel-catalyzed reactions are described by two-electron processes (e.g., oxidative addition/reductive elimination), there is substantial evidence that single-electron transfer (SET) pathways, involving radical intermediates, are also prevalent, particularly in reactions initiated by Ni(PPh₃)₄.

Detailed mechanistic studies on the reaction of Ni(PPh₃)₄ with unactivated alkyl halides (RX) have shown that the process does not follow a conventional Sₙ2-type oxidative addition. acs.orgresearchgate.netunina.it Instead, the reaction proceeds via an inner-sphere halogen atom abstraction. This SET event generates an alkyl radical (R•) and a halonickel(I) metalloradical species (NiX(PPh₃)ₙ). acs.orgunina.it These two radical species can then combine within the solvent cage to form the final nickel(II) oxidative addition product, NiRX(PPh₃)₂. acs.orgunina.it

Table 2: Evidence for Radical Mechanisms in Ni(PPh₃)₄ Reactions

| Observation | Mechanistic Implication | Reference |

|---|---|---|

| Reaction Rate Order | The rate order of tert-butyl > sec-butyl > n-butyl for alkyl halides is opposite to that expected for an Sₙ2 reaction and consistent with radical stability. | acs.orgresearchgate.net |

| Radical Trapping | The use of radical trapping agents inhibits the reaction or forms trapped radical adducts. | |

| Radical Clock Experiments | The use of substrates that undergo rapid, predictable rearrangement if a radical intermediate is formed provides evidence for the radical's existence and lifetime. | researchgate.net |

| Formation of Side Products | The formation of alkanes (RH) and alkenes (R-H) can be explained by the escape of alkyl radicals from the solvent cage and subsequent hydrogen abstraction reactions. acs.orgunina.it | acs.orgunina.it |

This SET pathway highlights the ability of Ni(PPh₃)₄ to initiate radical chemistry, expanding the scope of its catalytic applications beyond traditional two-electron cross-coupling.

Detailed Analysis of Nickel Oxidation State Cycling

The versatility of nickel catalysis is rooted in its ability to access a range of oxidation states, most commonly Ni(0), Ni(I), Ni(II), and Ni(III). The specific catalytic cycle that is operative depends on the substrates, ligands, and reaction conditions.

The most fundamental and widely accepted catalytic cycle involving this compound is the Ni(0)/Ni(II) pathway. This cycle is central to a multitude of cross-coupling reactions, such as the Suzuki, Negishi, and Kumada couplings.

The canonical Ni(0)/Ni(II) cycle consists of three primary steps:

Ligand Dissociation: As discussed, the precatalyst Ni(PPh₃)₄ first dissociates PPh₃ to generate a reactive 14- or 16-electron Ni(0) species.

Oxidative Addition: The electron-rich Ni(0) center reacts with an electrophile (e.g., an aryl halide, Ar-X), formally breaking the Ar-X bond and oxidizing the metal from Ni(0) to Ni(II). This step forms a square-planar Ni(II) intermediate, trans-(PPh₃)₂Ni(Ar)(X). acs.org This step is often rate-limiting. nih.gov

Transmetalation (if applicable): In cross-coupling reactions, a second coupling partner, typically an organometallic reagent (e.g., R-B(OR)₂, R-ZnX), transfers its organic group to the nickel center, displacing the halide and forming a diorganonickel(II) intermediate, (PPh₃)₂Ni(Ar)(R).

Reductive Elimination: The two organic fragments on the Ni(II) center couple and are eliminated to form the desired product (Ar-R). This step regenerates the active Ni(0) species, which can then re-enter the catalytic cycle.

Many reactions use stable Ni(II) salts like NiCl₂(PPh₃)₂ as the precatalyst, which are reduced in situ by a stoichiometric reductant (e.g., Zn, n-BuLi) to generate the active Ni(0) species that initiates the cycle. nih.govwikipedia.org

Beyond the classical Ni(0)/Ni(II) model, more complex catalytic cycles involving odd-electron oxidation states like Ni(I) and Ni(III) have been identified and are crucial for explaining the reactivity in many modern nickel-catalyzed reactions.

Involvement of Ni(I): Nickel(I) species are paramagnetic and have been detected as key intermediates. They can be formed through several routes starting from Ni(PPh₃)₄. As mentioned, the reaction with alkyl halides generates Ni(I) metalloradicals. acs.org Additionally, stable Ni(II) aryl halide complexes, such as [(PPh₃)₂Ni(Ph)Cl], are known to decompose in solution to generate Ni(I) species like [(PPh₃)₃NiCl]. acs.org This comproportionation reaction (Ni(II) + Ni(0) → 2 Ni(I)) is another viable pathway to Ni(I) intermediates. acs.org

The Ni(I)/Ni(III) Cycle: This pathway is particularly relevant in photoredox and electrochemical catalysis. A general cycle can be described as:

A Ni(I) species is generated.

The Ni(I) complex reacts with an electrophile in a step that can be viewed as an oxidative addition, forming a Ni(III) intermediate.

Reductive elimination from the Ni(III) center forms the product and regenerates a Ni(I) species, which continues the cycle. Recent studies provide evidence for this unifying Ni(I)/Ni(III) mechanism in various cross-coupling reactions. nih.govchemrxiv.org

Comprehensive Ni(0)/Ni(I)/Ni(II)/Ni(III) Cycles: In some systems, particularly those merging nickel catalysis with photoredox catalysis, all four oxidation states can be involved in a single overarching cycle. princeton.edu For example, a Ni(0) complex can undergo oxidative addition to form a Ni(II) species. This Ni(II) intermediate can then be oxidized by a photocatalyst to a Ni(III) species, which subsequently undergoes reductive elimination to form the product and a Ni(I) complex. Finally, the Ni(I) species is reduced back to Ni(0) to close the loop. princeton.edu The long-standing debate over the mechanisms of classic reactions like Zn-mediated aryl halide homocoupling involves proposals that span all of these oxidation states. acs.org

Catalytic Applications of Tetrakis Triphenylphosphine Nickel in Organic Synthesis

Cross-Coupling Reactions Facilitated by Ni(PPh₃)₄

Tetrakis(triphenylphosphine)nickel(0) is a cornerstone catalyst for various cross-coupling reactions, enabling the formation of new carbon-carbon bonds with a broad range of substrates. Its utility is particularly pronounced in reactions where palladium catalysts may be less effective or lead to undesired side reactions.

Negishi Coupling Reactions

The Negishi coupling, a reaction between an organozinc compound and an organic halide, is a powerful tool for constructing C-C bonds. This compound(0) has been demonstrated to be an effective catalyst for this transformation, often generated in situ from nickel(II) precursors like Ni(acac)₂ in the presence of triphenylphosphine (B44618) and a reducing agent. wikipedia.orgnih.gov

The Ni(PPh₃)₄-catalyzed Negishi coupling exhibits a broad substrate scope, facilitating the coupling of sp², sp³, and sp hybridized carbon centers. This includes the reaction of aryl, vinyl, and alkylzinc reagents with aryl and vinyl halides. wikipedia.orgnih.gov The reaction is tolerant of a wide array of functional groups, making it a valuable method in the total synthesis of complex molecules. wikipedia.org

However, the reaction is not without its limitations. Sterically hindered substrates can sometimes lead to lower yields. For instance, the coupling of highly substituted aryl halides may proceed with diminished efficiency. wikipedia.org Furthermore, the air and moisture sensitivity of the organozinc reagents necessitates the use of inert atmosphere techniques.

| Organozinc Reagent | Organic Halide | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylzinc chloride | Bromobenzene (B47551) | Biphenyl (B1667301) | 95 | wikipedia.org |

| (E)-1-Hexenylzinc chloride | Iodobenzene | (E)-1-Phenyl-1-hexene | 87 | wikipedia.org |

| Benzylzinc chloride | 4-Chlorotoluene | 4-Methyl-1-benzylbenzene | 85 | wikipedia.org |

| sec-Butylzinc bromide | 4-Iodoanisole | 4-sec-Butylanisole | 75 | acs.org |

The stereochemical outcome of Ni(PPh₃)₄-catalyzed Negishi couplings can be complex. While couplings involving sp² centers generally proceed with retention of configuration, reactions at sp³ centers can be more variable. acs.org The formation of radical intermediates during the oxidative addition step can sometimes lead to racemization.

For achieving high levels of stereospecificity and enantioselectivity, the use of chiral ligands in place of or in addition to triphenylphosphine is often necessary. Ligands such as Pybox (pyridine-bis(oxazoline)) and various chiral diphosphines have been successfully employed in nickel-catalyzed enantioselective Negishi couplings of racemic secondary alkyl halides, leading to the formation of enantioenriched products. acs.org These reactions are often stereoconvergent, meaning both enantiomers of the starting material are converted into a single enantiomer of the product.

The nature of the phosphine (B1218219) ligand plays a crucial role in the efficacy of nickel-catalyzed Negishi couplings. While triphenylphosphine is a versatile and commonly used ligand, its properties are not always optimal for all substrate combinations. The concentration of triphenylphosphine can also be a critical factor; an excess is often required to stabilize the nickel(0) species and prevent catalyst decomposition, especially when dealing with the accumulation of zinc salts during the reaction. acs.org

The electronic and steric properties of the phosphine ligand can significantly influence the rates of oxidative addition and reductive elimination. For instance, the use of strongly donating bis(dialkylphosphine) ligands has been shown to promote the catalytic coupling of a wide range of aryl chlorides and aryl zinc chlorides under mild conditions. nih.gov Furthermore, remote steric effects of the phosphine ligand have been demonstrated to enhance the performance of nickel catalysts in related cross-coupling reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is another cornerstone of modern organic synthesis. This compound(0) and its precursors have been effectively utilized in this reaction, particularly for the coupling of less reactive aryl chlorides. nih.gov The use of Ni(PPh₃)₄ can offer a cost-effective alternative to palladium catalysts.

Room-temperature Suzuki-Miyaura couplings of deactivated aryl chlorides with arylboronic acids have been achieved using Ni(PPh₃)₄ as the catalyst, often generated from the reduction of NiCl₂(PPh₃)₂ with n-BuLi in the presence of the aryl chloride. nih.gov The reaction demonstrates good functional group tolerance. The choice of base and solvent is crucial for optimal performance, with combinations like potassium phosphate (B84403) in tetrahydrofuran (B95107) often proving effective. nih.gov

| Aryl Halide | Arylboronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chloroacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 92 | nih.gov |

| 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 98 | nih.gov |

| 2-Chloropyridine | 3-Thienylboronic acid | 2-(3-Thienyl)pyridine | 85 | nih.gov |

| 3-Chloropyridine | 2-Furylboronic acid | 3-(2-Furyl)pyridine | 91 | nih.gov |

Heck-Type Reactions and Variants

The Heck reaction involves the coupling of an unsaturated halide with an alkene. While palladium catalysts are most commonly associated with this transformation, nickel catalysts, including Ni(PPh₃)₄, have also been employed, offering different reactivity patterns. core.ac.uk Nickel-catalyzed Heck reactions can be more challenging than their palladium counterparts due to the slower β-hydride elimination from nickel intermediates and the difficulty in regenerating the active Ni(0) catalyst. core.ac.uk

Despite these challenges, Ni(PPh₃)₄ has been utilized in specific Heck-type reactions, particularly in intramolecular variants for the construction of cyclic systems. nih.govnih.gov These reactions can provide access to complex molecular architectures that may be difficult to synthesize using other methods. The success of these reactions often depends on the specific substrate and the use of appropriate additives or reaction conditions to favor the desired cyclization pathway over competing side reactions. For instance, in certain intramolecular Heck reactions, the use of Pd(PPh₃)₄ as a catalyst has been documented to yield cyclic products. nih.govnih.gov While direct, comprehensive data tables for Ni(PPh₃)₄-catalyzed Heck reactions are less common in the literature compared to Negishi and Suzuki couplings, the principles of its catalytic activity suggest its potential in this area, particularly for specific substrate classes.

Kumada Cross-Coupling

The Kumada coupling, one of the earliest examples of a nickel-catalyzed cross-coupling reaction, joins an organic halide with a Grignard reagent. organic-chemistry.org this compound(0), or more commonly, Ni(II) precursors with triphenylphosphine ligands like Dichlorobis(triphenylphosphine)nickel(II) that are reduced in situ, are effective catalysts for this transformation. The reaction is particularly valuable for creating C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, forming unsymmetrical biaryls and alkylarenes. organic-chemistry.org

The catalytic cycle is generally understood to involve the oxidative addition of the organic halide to a Ni(0) species, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to furnish the cross-coupled product and regenerate the Ni(0) catalyst. While highly effective, the scope can be limited by the high reactivity of the Grignard reagent, which may not tolerate certain functional groups. organic-chemistry.org Research has shown that various aryl and vinyl halides can be successfully coupled with a range of aryl, vinyl, and alkyl Grignard reagents using nickel-phosphine systems. acs.orgmdpi.com

| Coupling Partners | Catalyst System | Solvent | Conditions | Product | Yield |

| Aryl Iodide & Phenylmagnesium bromide | Ni(I) complex 1 (precatalyst) | THF | Room Temp | Biaryl | 86-94% |

| Aryl Chloride & Arylboronic Acid | Ni(COD)₂/PPh₃ or Ni(PPh₃)₄ | THF | Room Temp | Biaryl | Good to Excellent |

| Benzylic Ether & Alkyl/Aryl Grignard | Ni(dppe)Cl₂ | Ether | Varies | Alkylated/Arylated Product | Good to Excellent |

This table presents a summary of representative Kumada and related cross-coupling reactions catalyzed by nickel-phosphine systems. Specific yields and conditions vary based on the exact substrates used. acs.orgmdpi.comnih.gov

Other C-C and C-Heteroatom Bond Forming Reactions

Beyond the classic Kumada coupling, Ni(PPh₃)₄ catalyzes a diverse array of other bond-forming reactions. These transformations highlight the versatility of the nickel center to mediate the construction of various chemical linkages.

Carbon-Carbon (C-C) Bond Formation:

Heck-type Reactions: Ni(PPh₃)₄ has been employed in Heck-type reactions, for example, in the coupling of α-cyano alkyl bromides with alkenes to produce β,γ-unsaturated nitriles. researchgate.net

Coupling of Alkenylalanes with Aryl Halides: In a stereoselective process, trans-alkenylalanes react with aryl bromides and iodides in the presence of catalytic Ni(PPh₃)₄ to yield trans-arylated alkenes with high stereochemical purity (>99%). researchgate.net

Carbon-Heteroatom Bond Formation:

Carbon-Phosphorus (C-P) Bond Formation: Nickel catalysis is a powerful tool for constructing C-P bonds. Ni(PPh₃)₄ and related Ni(II)-phosphine complexes catalyze the cross-coupling of aryl halides (iodides, bromides, chlorides) and triflates with triphenylphosphine to generate tetraarylphosphonium salts. nih.gov This methodology also extends to the synthesis of arylphosphines and their oxides from the coupling of P-H compounds with aryl cyanides, showcasing C-CN bond cleavage. nih.gov

Carbon-Nitrogen (C-N) Bond Formation: While less common for this specific catalyst compared to palladium systems, nickel catalysis can be applied to C-N bond formation. For instance, nickel catalysts have been used for the amination of 2-aryloxypyridines.

Carbon-Oxygen (C-O) Bond Formation: The formation of C-O bonds via nickel catalysis is challenging but has been achieved. Recent advances have utilized photoredox catalysis in conjunction with nickel to enable the coupling of aryl bromides with a variety of primary and secondary alcohols. nih.gov

Cyanation of Phenols: this compound(0) catalyzes the conversion of phenols, via their triflate esters, into the corresponding aryl nitriles using potassium cyanide. This provides a pathway to carboxylic acids after hydrolysis. researchgate.net

| Reaction Type | Substrate 1 | Substrate 2 | Product Type |

| Heck-type | Alkene | α-Cyano alkyl bromide | β,γ-Unsaturated nitrile |

| Alkenyl-Aryl Coupling | trans-Alkenylalane | Aryl halide | trans-Arylated alkene |

| Phosphonium Salt Synthesis | Aryl halide/triflate | Triphenylphosphine | Tetraarylphosphonium salt |

| Cyanation | Phenol (B47542) triflate | Potassium cyanide | Aryl nitrile |

This table summarizes various C-C and C-heteroatom bond-forming reactions catalyzed by Ni(PPh₃)₄ and related nickel-phosphine systems. researchgate.net

Cyclo-oligomerization Reactions of Unsaturated Substrates

This compound(0) is a well-established catalyst for the cyclo-oligomerization of unsaturated molecules, particularly allenes and alkynes. sigmaaldrich.comsigmaaldrich.com These reactions provide efficient routes to cyclic compounds that can be difficult to access through other synthetic methods.

In the case of allene (B1206475), Ni(PPh₃)₄ catalyzes its conversion into a mixture of cyclic trimers and tetramers. The reaction proceeds through the formation of nickel-allene intermediates. The distribution of products can be influenced by reaction conditions. Similarly, alkynes can be cyclized to form aromatic compounds, a reaction famously pioneered by Walter Reppe using nickel catalysts. For example, substituted alkynes can undergo cyclotrimerization to yield substituted benzene (B151609) derivatives. These transformations are believed to involve the oxidative coupling of unsaturated substrates at the Ni(0) center to form nickelacycle intermediates, which can then undergo further insertion or reductive elimination to release the cyclic products. capes.gov.brresearchgate.net

Olefin Isomerization Processes

Nickel complexes, including those with phosphine ligands, are effective catalysts for the isomerization of olefins. This process typically involves the migration of a double bond within the carbon skeleton. This compound(0) has been shown to catalyze the isomerization of N-allylamides to enamides. researchgate.net Isotopic labeling studies in this system demonstrated that the reaction proceeds via an intramolecular hydrogen transfer mechanism.

In another example, the isomerization of pent-1-ene to a mixture of cis- and trans-pent-2-ene is catalyzed by a system composed of tetrakis(triethyl phosphite)nickel(0) and trifluoroacetic acid. rsc.org Although this example uses a phosphite (B83602) ligand, it highlights the general capability of Ni(0)-phosphine/phosphite systems to effect this transformation. The proposed mechanism involves the formation of a nickel-hydride species which adds to the olefin (hydrometallation) and is followed by β-hydride elimination to release the isomerized olefin. rutgers.edu

Carbon-Hydrogen (C-H) Bond Functionalization

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis due to its atom economy. Nickel catalysis has emerged as a powerful strategy in this field. This compound(0) and related catalysts have been successfully applied to several types of C-H functionalization reactions.

One notable application is the nickel-catalyzed aromatic C-H alkylation for the synthesis of indolones. researchgate.net In this reaction, a C-H bond on an aromatic ring is directly coupled with a tertiary or secondary alkyl bromide. This transformation tolerates a variety of functional groups. Another key example is the intramolecular alkylation of unactivated arenes, promoted by a combination of Ni(PPh₃)₄ and a strong base like sodium bis(trimethylsilyl)amide (NaHMDS). This process allows for the synthesis of a variety of polycyclic structures through a proposed homolytic aromatic substitution mechanism. researchgate.net

Other Emerging Catalytic Transformations

The field of nickel catalysis is continually evolving, with new reactions and mechanistic paradigms being discovered. While much of the latest research focuses on catalysts with specifically designed ligands, the foundational reactivity of complexes like Ni(PPh₃)₄ continues to be explored in novel transformations.

One such area is the reductive cleavage of strong carbon-oxygen (C-O) bonds, which are typically unreactive. Nickel catalysts have been developed for the reduction of phenol derivatives, where the hydroxyl group is activated by conversion to a more reactive leaving group. For instance, a nickel-catalyzed system can cleave the C-O bond in 2,4,6-triaryloxy-1,3,5-triazines, which are readily prepared from phenols.

Furthermore, nickel catalysis is being applied to novel cycloaddition reactions that go beyond simple oligomerization. For example, intramolecular nickel-catalyzed (4+2) couplings between cyclobutanones and allenes have been developed, proceeding via C-C bond cleavage to create complex bicyclic systems. nih.gov Asymmetric nickel catalysis has also been used to intercept and perform dynamic kinetic resolutions of highly reactive, transient cyclic allene intermediates. nsf.gov These advanced applications demonstrate the ongoing expansion of nickel's catalytic repertoire.

Ligand Design and Modification Strategies in Nickel Phosphine Catalysis

Electronic and Steric Parameters of Phosphine (B1218219) Ligands

The efficacy of phosphine ligands in nickel catalysis is largely governed by a combination of their electronic and steric characteristics. These properties modulate the reactivity of the nickel center, influencing key steps in the catalytic cycle such as oxidative addition and reductive elimination.

Electronic Effects: The electronic nature of a phosphine ligand is its ability to donate or withdraw electron density from the metal center. This is primarily described by the Tolman Electronic Parameter (TEP), which is determined experimentally by measuring the A1 C-O stretching frequency (ν(CO)) in nickel-carbonyl complexes of the type [LNi(CO)₃]. nih.govwikipedia.org A more electron-donating phosphine increases electron density on the nickel, which leads to stronger back-bonding to the CO ligands and thus a lower ν(CO) frequency. Conversely, electron-withdrawing phosphines result in a higher ν(CO) frequency. nih.govlibretexts.org Triphenylphosphine (B44618) (PPh₃) is considered a moderately electron-donating ligand, with a TEP value of 2068.9 cm⁻¹. wikipedia.org This positions it as a benchmark ligand, less donating than strong alkylphosphines like tri(tert-butyl)phosphine (P(t-Bu)₃) but more donating than phosphites like triethylphosphite (P(OEt)₃). wikipedia.org In some nickel-catalyzed reactions, the electronic effect of the ligand plays a dominant role; for instance, enhancing the electron-withdrawing ability of the phosphine ligand can significantly reduce the energy barrier for the entire reaction. acs.org

Steric Effects: The steric bulk of a phosphine ligand is also a crucial parameter, historically quantified by the Tolman cone angle (θ). This metric represents the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents, measured at a standard nickel-phosphorus bond distance. libretexts.org Triphenylphosphine has a cone angle of 145°, which is intermediate compared to smaller phosphines like trimethylphosphine (B1194731) (118°) and much bulkier ones like tricyclohexylphosphine (B42057) (170°). mdpi.com This moderate steric hindrance influences the coordination number of the metal complex and the accessibility of substrates to the catalytic center. nih.gov

More recently, the concept of "percent buried volume" (%Vbur) has been introduced as a complementary, and sometimes more accurate, measure of a ligand's steric impact. rsc.orgbohrium.comst-andrews.ac.uk Unlike the cone angle, which can be sensitive to the ligand's size at a distance, the percent buried volume quantifies the space occupied by a ligand within a defined sphere around the metal center. nih.gov Studies have shown that cone angle and percent buried volume are not always equivalent measures. nih.gov For some nickel-catalyzed reactions, ligands with a large cone angle but a low percent buried volume—indicating remote steric hindrance—have been found to be particularly effective. nih.gov

The interplay between these electronic and steric parameters is critical. In many catalytic applications, a balance must be struck. For example, while electron-donating phosphines can promote oxidative addition, they might hinder reductive elimination. Similarly, while bulky ligands can facilitate reductive elimination, they may slow down substrate association. The success of triphenylphosphine in many nickel-catalyzed reactions stems from its balanced steric and electronic profile.

| Phosphine Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Tolman Cone Angle (θ, °) |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | 182 |

| PMe₃ | 2064.1 | 118 |

| PPh₃ | 2068.9 | 145 |

| P(OEt)₃ | 2076.3 | 109 |

| P(OPh)₃ | 2085.3 | 128 |

| PF₃ | 2110.9 | 104 |

Data sourced from multiple references, including wikipedia.org and general organometallic chemistry principles.

Comparative Studies with Other Phosphine and Phosphite (B83602) Ligands

The catalytic behavior of tetrakis(triphenylphosphine)nickel(0) is often benchmarked against other nickel complexes bearing different phosphine or phosphite ligands. These comparisons reveal the profound impact of ligand choice on catalytic efficiency and selectivity in reactions such as cross-coupling and amination.

Comparison with Other Phosphines: While triphenylphosphine is a versatile and widely used ligand, other phosphines can offer advantages in specific transformations. For instance, in Suzuki-Miyaura cross-coupling reactions, more electron-rich and bulky alkylphosphines like P(t-Bu)₃ can sometimes lead to higher catalytic activity, particularly with challenging substrates. However, the use of PPh₃ in certain nickel-catalyzed reactions can be beneficial; for example, adding PPh₃ to some Ni(II) precatalyst systems for ethylene (B1197577) dimerization has been shown to increase activity and alter the selectivity towards internal olefins. rsc.org

Comparison with Phosphite Ligands: Phosphite ligands are generally more π-accepting (less electron-donating) than their phosphine counterparts. This electronic difference can lead to distinct catalytic outcomes. Studies exploring nickel phosphite and mixed phosphine-phosphite complexes in Mizoroki-Heck and Suzuki-Miyaura reactions have demonstrated their effectiveness. publish.csiro.au For example, complexes like Ni[P(OEt)₃]₄ and the mixed-ligand system (dppf)Ni[P(OPh)₃]₂ have proven to be highly effective catalysts for a range of amination and cross-coupling reactions, sometimes offering an air-stable alternative to the more sensitive Ni(COD)₂/phosphine systems. acs.orgpublish.csiro.auresearchgate.net In some C-N cross-coupling reactions, the combination of Ni[P(OPh)₃]₄ with a bidentate phosphine like 1,1′-bis(diphenylphosphino)ferrocene (dppf) was found to be extremely effective for coupling anilines with aryl chlorides. researchgate.net

Mixed Ligand Systems: The use of mixed ligand systems, combining different types of phosphines or phosphines with other ligand classes like N-heterocyclic carbenes (NHCs), is a growing strategy. chemrxiv.org For instance, nickel NHC-phosphite complexes have been synthesized and shown to be competent catalysts for Suzuki-Miyaura cross-coupling of challenging substrates like aryl tosylates. chemrxiv.org These studies highlight that while this compound(0) is a robust and general-purpose precatalyst, tailoring the ligand environment with different phosphines, phosphites, or mixed systems can lead to superior performance for specific applications. acs.orgnih.gov

| Catalyst System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Ni[P(OEt)₃]₄ | Suzuki-Miyaura Coupling | Effective catalyst, demonstrating viability of phosphite ligands as alternatives to phosphines. | publish.csiro.au |

| (dppf)Ni[P(OPh)₃]₂ | C-N Cross-Coupling | Air-stable and highly effective for amination of aryl chlorides, offering an alternative to Ni(COD)₂. | researchgate.net |

| NiCl₂(dppe)/PPh₃ | Suzuki-Miyaura Coupling | A mixed dppe/PPh₃ system was found to be reactive for both electron-rich and electron-poor aryl mesylates and chlorides. | acs.org |

| Ni(NHC)P(OR)₃Cl | C-N Cross-Coupling | Air-stable precatalysts that are effective for coupling amines with chlorobenzene (B131634) under mild conditions. | chemrxiv.org |

Chelation Effects and Multidentate Ligand Architectures

A significant strategy in ligand design involves moving from monodentate ligands, like the four individual triphenylphosphine molecules in Ni(PPh₃)₄, to multidentate ligands that can bind to the metal center at multiple points. This chelation has profound stereoelectronic consequences for the resulting nickel complex.

Bidentate Phosphines and the Chelate Effect: Bidentate phosphines (diphosphines) are the most common multidentate ligands used in nickel catalysis. acs.orgnih.gov By linking two phosphine donors with a backbone, these ligands form a chelate ring with the nickel center. This chelate effect generally imparts greater stability to the complex compared to its bis(monodentate) analogue, reducing ligand dissociation. This can be advantageous in preventing catalyst decomposition but can also sometimes reduce reactivity if ligand dissociation is a necessary step in the catalytic cycle. rsc.org

The Role of the Bite Angle: A critical parameter for bidentate ligands is the natural bite angle (βn), which is the P-M-P angle preferred by the ligand backbone. rsc.org This angle is determined by the length and rigidity of the linker between the phosphorus atoms.

Small Bite Angles: Ligands with short linkers, like 1,1-bis(diphenylphosphino)methane (dppm), have small bite angles and tend to favor geometries where the phosphorus atoms are close together. hw.ac.uk

Flexible Backbones: Ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) have flexible backbones that can accommodate a wider range of bite angles.

Large Bite Angles: Ligands with rigid, pre-organized backbones, such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), enforce a large bite angle. nih.govrsc.orgresearchgate.net

The bite angle has a dramatic effect on the geometry around the nickel center, which in turn influences selectivity and activity. rsc.orgrsc.org For example, in the nickel-catalyzed hydrocyanation of styrene, diphosphines with large bite angles (101-109°) are essential for achieving high regioselectivity. rsc.org In some Suzuki-Miyaura reactions, nickel complexes of 1,1'-bis(diphenylphosphino)ferrocene (dppf), which has a relatively large bite angle for its backbone length, show excellent activity. nih.govrsc.orgacs.org The choice of bidentate ligand can prevent the formation of inactive or less reactive species, such as (phosphine)₂Ni, that can sometimes form with monodentate ligands. acs.org

| Bidentate Ligand | Abbreviation | Typical Natural Bite Angle (βn, °) | Key Feature/Application in Ni Catalysis |

|---|---|---|---|

| 1,2-Bis(diphenylphosphino)ethane | dppe | ~85° | Forms stable 5-membered chelate rings; used in various cross-coupling reactions. acs.org |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | ~99° | Robust ligand for Suzuki-Miyaura and C-N coupling; provides electronic communication via ferrocene (B1249389) backbone. nih.govrsc.orgacs.org |

| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Xantphos | ~108° | Rigid backbone enforces a wide bite angle, promoting high selectivity in hydrocyanation and cross-coupling. nih.govresearchgate.netrsc.org |

| 1,1-Bis(diphenylphosphino)methane | dppm | ~72° | Very small bite angle; can bridge two metal centers or form strained 4-membered chelate rings. hw.ac.uk |

Theoretical and Computational Investigations of Tetrakis Triphenylphosphine Nickel Catalysis

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become the workhorse for mapping the intricate reaction pathways of nickel-catalyzed transformations. These computational studies provide a step-by-step energetic profile of a catalytic cycle, identifying key intermediates and the transition states that connect them. For instance, DFT calculations have been instrumental in elucidating the mechanisms of cross-coupling reactions, a cornerstone of modern organic synthesis.

Furthermore, DFT has been used to investigate more complex reaction cascades. A study on the nickel-catalyzed desymmetric cyclization of alkyne-tethered malononitriles with aryl boronic acids used DFT to map out a pathway involving water-assisted transmetalation, regioselective alkyne insertion, and a crucial trans to cis isomerization of an alkenylnickel intermediate. pku.edu.cn This detailed mechanistic picture, inaccessible through experimental means alone, is crucial for understanding and optimizing the reaction.

Computational Elucidation of Electronic Structure and Bonding in Intermediates

Understanding the electronic structure and bonding of catalytic intermediates is paramount to comprehending their reactivity. Computational methods provide a powerful lens through which to examine the distribution of electrons and the nature of chemical bonds within these often short-lived species.

Spectroscopic techniques, when coupled with computational analysis, offer deep insights. For example, a combination of vibrational circular dichroism (VCD) spectroscopy and DFT calculations has been used to probe the low-energy electronic transitions in chiral nickel(II) precatalysts. nih.gov This approach helps to understand the ligand field contributions that are crucial for promoting C(sp²)–C(sp³) cross-coupling reactions. nih.gov

Photoelectron spectroscopy, combined with calculations, has been employed to investigate the electronic structure of complexes like tetrakis(trifluorophosphine)nickel. capes.gov.br By analyzing the intensity variations of the d-bands with changing photon energy, researchers can deduce the atomic orbital contributions to the molecular orbitals, providing a detailed picture of the metal-ligand bonding. capes.gov.br Theoretical studies have also highlighted that the acceptor orbitals for π-back-donation in phosphine (B1218219) ligands are not pure phosphorus 3d orbitals, a crucial detail for understanding ligand effects. researchgate.net

Modeling of Energy Landscapes and Transition States

A chemical reaction can be visualized as traversing a complex energy landscape, with valleys representing stable intermediates and mountain passes corresponding to transition states. el-tim.edu.rscam.ac.uk Computational chemistry allows for the detailed mapping of these potential energy surfaces (PES), providing invaluable information about reaction feasibility and kinetics. byu.edu

The process begins with the identification of local minima on the PES, which correspond to the structures of reactants, intermediates, and products. el-tim.edu.rsresearchgate.net Sophisticated algorithms are then used to locate the transition state structures that connect these minima. The energy difference between the reactants and the transition state determines the activation energy barrier, a key factor controlling the reaction rate.

For example, in a study of nickel-catalyzed cross-electrophile coupling, DFT calculations were used to construct the energy profile of the catalytic cycle. researchgate.net This allowed for the comparison of different potential pathways and the identification of the most favorable reaction course. The modeling of transition states is particularly crucial for understanding selectivity. In the desymmetrizing cyclization mentioned earlier, the stereochemistry of the final product was explained by the relative energies of the transition states leading to different stereoisomers. pku.edu.cn The calculations showed that the preferred transition state minimizes steric repulsion between a cyano group and the ligand. pku.edu.cn

| Reaction Step | Ligand | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Triphenylphosphine (B44618) | 15.2 |

| Migratory Insertion | Triphenylphosphine | 12.8 |

| Reductive Elimination | Triphenylphosphine | 20.5 |

| Oxidative Addition | Tricyclohexylphosphine (B42057) | 16.1 |

| Migratory Insertion | Tricyclohexylphosphine | 11.9 |

| Reductive Elimination | Tricyclohexylphosphine | 19.8 |

Prediction of Reactivity and Selectivity in Nickel-Catalyzed Reactions

A major goal of computational chemistry in catalysis is to move from explanation to prediction. By accurately modeling reaction pathways and energetics, it becomes possible to predict how changes in substrates, ligands, or reaction conditions will affect the outcome of a reaction.

DFT calculations have been successfully used to rationalize and predict chemoselectivity. In the nickel-catalyzed arylation of substrates containing both alcohol and amine functional groups, DFT was able to explain the observed O- versus N-arylation selectivity by analyzing the energy barriers of the competing reductive elimination transition states. rsc.org This predictive capability is invaluable for designing selective synthetic methods.

Similarly, regioselectivity can be predicted. In the reductive coupling of ynals, the choice of an electron-rich, non-sterically demanding N-heterocyclic carbene (NHC) ligand versus a different ligand was shown computationally and experimentally to reverse the regioselectivity of the reaction. illinois.edu Computational studies can also guide the development of new catalysts by screening virtual libraries of ligands and predicting their performance in a given reaction. This data-driven approach can significantly accelerate the discovery of new and improved catalytic systems. princeton.edu

Computational Insights into Ligand Effects

The ligands coordinated to the nickel center play a pivotal role in dictating the catalyst's reactivity, selectivity, and stability. illinois.edu Computational studies have been instrumental in dissecting and quantifying these ligand effects, which are broadly categorized as electronic and steric effects. bris.ac.uk

Electronic Effects: The electron-donating or -withdrawing nature of a ligand significantly influences the electron density at the metal center. illinois.edu The Tolman Electronic Parameter (TEP) is a classic experimental measure of a ligand's electronic properties, and computational chemists have developed analogous calculated parameters. bris.ac.uk DFT calculations can quantify how ligand electronics affect the energies of different steps in the catalytic cycle. For instance, in Suzuki-Miyaura coupling, oxidative addition is primarily governed by electronic effects, while transmetalation and reductive elimination are influenced by a combination of electronic and steric factors. researchgate.net

Steric Effects: The size and shape of a ligand, often quantified by parameters like the Tolman Cone Angle or percent buried volume (%Vbur), have a profound impact on the catalyst's behavior. princeton.eduucla.edu Computational modeling can precisely map the steric environment around the metal center and relate it to catalytic performance. For example, studies have shown that increasing the steric bulk of phosphine ligands can promote reductive elimination. researchgate.net Furthermore, computational analysis has revealed that classic steric descriptors like cone angle and % buried volume are not always equivalent and that their differences can provide a more nuanced understanding of ligand effectiveness. ucla.edu By systematically varying ligand structures in silico, researchers can gain a deep understanding of structure-activity relationships and design ligands with tailored properties for specific applications. princeton.eduucla.edu

| Ligand | Tolman Cone Angle (°) | Calculated Electronic Parameter (CEP, cm⁻¹) |

| Trimethylphosphine (B1194731) | 118 | 2061.7 |

| Triphenylphosphine | 145 | 2068.9 |

| Tricyclohexylphosphine | 170 | 2056.4 |

| Tri-tert-butylphosphine | 182 | 2054.1 |

Emerging Research Areas and Future Directions in Tetrakis Triphenylphosphine Nickel Chemistry

Development of Next-Generation Catalytic Systems

The quest for more robust and efficient catalysts has led to significant developments in systems based on tetrakis(triphenylphosphine)nickel(0). A key area of focus is the design of novel ligands to enhance catalytic activity and stability. For instance, researchers have developed new tridentate pyridinophane ligands that, when complexed with nickel, create a competent catalyst for photocatalyzed cross-coupling reactions without the need for an additional photocatalyst. eurekalert.org This innovation opens up new avenues for light-driven chemical transformations.

Another strategy involves the immobilization of nickel catalysts on solid supports. This approach aims to combine the high efficiency of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. While challenges such as metal leaching and maintaining catalyst stability persist, the development of materials like silica-supported and polymer-bound nickel catalysts shows promise for applications in continuous-flow reactors, which can offer significant advantages in industrial settings. researchgate.netpreprints.org

Furthermore, the development of air-stable nickel precatalysts is a significant step towards more practical and user-friendly catalytic systems. nih.gov These precatalysts simplify handling procedures and broaden the applicability of nickel-catalyzed reactions in various synthetic environments.

Application in Sustainable Chemical Processes

The drive towards greener and more sustainable chemical manufacturing has spurred research into the application of this compound(0) and related nickel catalysts in environmentally friendly processes. A notable area of advancement is the use of nickel catalysts in cross-coupling reactions that utilize greener solvents. nih.gov Research has demonstrated the successful adaptation of Suzuki-Miyaura couplings to form biaryls and heterobiaryls in more environmentally benign solvents like 2-MeTHF and t-amyl alcohol, achieving high yields. nih.gov

The inherent properties of nickel, such as its ability to facilitate facile oxidative addition and access multiple oxidation states, make it a powerful tool for activating historically unreactive bonds. nih.gov This has led to the development of nickel-catalyzed C-H activation reactions, which offer a more atom-economical approach to creating complex molecules by directly functionalizing carbon-hydrogen bonds. nih.gov For example, nickel catalysis has been successfully employed in the C-H activation of benzoxazoles and benzothiazoles using aryl esters as coupling partners. nih.gov

Moreover, the versatility of nickel catalysis extends to reductive coupling reactions. Innovations in this area include the use of milder and more sustainable reducing agents like methanol (B129727) and isopropanol, which can participate in the catalytic cycle to generate new carbon-carbon and carbon-hydrogen bonds. nih.gov

Mechanistic Refinements for Complex Catalytic Cycles